molecular formula C9H13BrN2 B1525249 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine CAS No. 1219957-36-4

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine

Cat. No.: B1525249
CAS No.: 1219957-36-4
M. Wt: 229.12 g/mol
InChI Key: UBTGFSNUUQKKAY-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is a brominated pyridine derivative with the molecular formula C9H13BrN2. This compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 3-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating 3-methyl-2-pyridinamine with bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • N-Alkylation: The N-isopropyl group can be introduced by reacting 5-bromo-3-methyl-2-pyridinamine with isopropylamine under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as 5-bromo-N-isopropyl-3-methyl-2-pyridinone.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 5-aminopyridine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as sodium hydroxide and ammonia are employed, typically under heating conditions.

Major Products Formed:

  • Oxidation: 5-bromo-N-isopropyl-3-methyl-2-pyridinone

  • Reduction: 5-aminopyridine derivatives

  • Substitution: Hydroxyl or amino-substituted pyridines

Scientific Research Applications

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Bromo-3-methyl-2-pyridinamine

  • 5-Bromo-N-ethyl-3-methyl-2-pyridinamine

  • 5-Bromo-N-propyl-3-methyl-2-pyridinamine

Uniqueness: 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the isopropyl group, in particular, provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-3-methyl-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGFSNUUQKKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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